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Cat. No.: B8075278

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of rilzabrutinib, an oral
Bruton's tyrosine kinase (BTK) inhibitor, across different clinical studies for the treatment of
Immune Thrombocytopenia (ITP) and Pemphigus. While direct replication of these large-scale
clinical trials by independent laboratories is not feasible, this analysis assesses the consistency
and reproducibility of findings across different phases of clinical development, offering insights
into the robustness of the efficacy data. The guide also presents comparative data for
established alternative therapies to provide a broader context for evaluating rilzabrutinib's
performance.

Executive Summary

Rilzabrutinib has demonstrated consistent efficacy signals in Phase 2 and Phase 3 clinical
trials for Immune Thrombocytopenia, with the pivotal LUNA 3 study confirming the positive
outcomes of the earlier LUNA 2 study. In the treatment of Pemphigus, the results have been
more varied. The Phase 2 BELIEVE study showed promising results, leading to the initiation of
the Phase 3 PEGASUS trial. However, the PEGASUS trial did not meet its primary endpoint,
raising questions about the reproducibility of the initial positive findings in a larger, more
rigorous setting. This guide delves into the quantitative data and methodologies of these key
studies to provide a clear and objective comparison.

Rilzabrutinib's Mechanism of Action
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Rilzabrutinib is a reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a crucial
enzyme in the signaling pathways of B-cells and other immune cells.[1] By inhibiting BTK,
rilzabrutinib modulates the immune response through a dual mechanism of action: it reduces
the production of pathogenic autoantibodies by B-cells and decreases the phagocytosis of
antibody-coated platelets by macrophages.[2][3]
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Rilzabrutinib's dual mechanism of action in ITP.

Efficacy in Inmune Thrombocytopenia (ITP)

The clinical development of rilzabrutinib for ITP has shown a consistent and positive efficacy
profile from Phase 2 to Phase 3 studies.

Comparison of Rilzabrutinib Clinical Trials for ITP
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Metric

LUNA 2 (Phase 1/2)

LUNA 3 (Phase 3)

Primary Endpoint

Platelet response (=2

consecutive platelet counts
>50x10°/L and an increase
from baseline of 220x10°/L

without rescue medication)

Durable platelet response
(platelet count =50x10°/L for
=8 of the last 12 weeks of the
24-week blinded treatment

period without rescue therapy)

Primary Endpoint Result

40% of patients (24/60)

achieved the primary endpoint.

23% of patients on rilzabrutinib
achieved a durable platelet
response vs. 0% on placebo
(p<0.0001).[4][5]

Key Secondary Endpoints

Median time to first platelet
count >50x10°%/L was 11.5
days.

- Platelet response (=50x10°/L
or 30 to <50x10°/L and
doubled from baseline) was
achieved in 65% of
rilzabrutinib patients vs. 33%
on placebo.[5]- 52% reduction
in the need for rescue therapy
compared to placebo
(p=0.0007).[6]- Significant
improvements in physical

fatigue.[6]

Patient Population

Heavily pre-treated adults with
ITP.

Adults and adolescents with
persistent or chronic ITP

refractory to prior therapy.[4]

Comparison with an Alternative Therapy: Fostamatinib

Fostamatinib is an oral spleen tyrosine kinase (SYK) inhibitor approved for the treatment of

chronic ITP.
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Metric

Rilzabrutinib (LUNA 3)

Fostamatinib (FIT-1 & FIT-2
Pooled)

Primary Endpoint

Durable platelet response
(platelet count =50x10°/L for
=8 of the last 12 weeks of the
24-week blinded treatment

period without rescue therapy)

Stable platelet response
(platelet count =50x10°/L on at
least 4 of 6 visits between
weeks 14 and 24)

Primary Endpoint Result

23% vs. 0% for placebo
(p<0.0001).[4][5]

18% vs. 2% for placebo
(p=0.0003).[7]

Overall Response Rate

65% achieved a platelet
response (=50x10°/L or 30 to
<50x10°/L and doubled from
baseline).[5]

43% achieved at least one
platelet count =50x10°/L within
the first 12 weeks.[7]

Efficacy in Pemphigus

The efficacy of rilzabrutinib in pemphigus has shown variability between the Phase 2 and

Phase 3 clinical trials.

Comparison of Rilzabrutinib Clinical Trials for

Pemphigus
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Metric

BELIEVE (Phase 2)

PEGASUS (Phase 3)

Primary Endpoint

Proportion of patients
achieving control of disease
activity (CDA) within 4 weeks
with zero or low-dose

corticosteroids (CS).

Complete remission (CR) from
week 29 to week 37 with
minimal CS dose (<10
mg/day).[2][3]

Primary Endpoint Result

52% of patients (14/27)
achieved CDA within 4 weeks.

[8]

Not met. No significant
difference between rilzabrutinib
(24%) and placebo (18%)
(p=0.45).[3][9]

Key Secondary Endpoints

- 70% decrease in validated
Pemphigus Disease Area
Index (PDAI) scores.[8]-
Improvement in quality of life

scores.[8]

Numerical but non-significant
improvements in reduced CS
use, prolonged CR duration,

and faster time to first CR.[3]

Patient Population

Adults with newly diagnosed or
relapsing moderate to severe

pemphigus vulgaris.[8]

Adults with newly diagnosed or
relapsing moderate to severe
pemphigus vulgaris or

pemphigus foliaceus.[2][9]

Comparison with an Alternative Therapy: Rituximab

Rituximab, an anti-CD20 monoclonal antibody, is an established treatment for pemphigus.

© 2025 BenchChem. All rights reserved.

5/10

Tech Support


https://www.sanofi.com/en/media-room/press-releases/2021/2021-09-09-05-00-00-2293920
https://pubmed.ncbi.nlm.nih.gov/38493933/
https://m.youtube.com/watch?v=QauKWR-QlC8
https://pubmed.ncbi.nlm.nih.gov/38493933/
https://pharmatimes.com/news/sanofis_oral_btk_inhibitor_rilzabrutinib_fails_phase_iii_trial_1376448/
https://m.youtube.com/watch?v=QauKWR-QlC8
https://m.youtube.com/watch?v=QauKWR-QlC8
https://pubmed.ncbi.nlm.nih.gov/38493933/
https://m.youtube.com/watch?v=QauKWR-QlC8
https://www.sanofi.com/en/media-room/press-releases/2021/2021-09-09-05-00-00-2293920
https://pharmatimes.com/news/sanofis_oral_btk_inhibitor_rilzabrutinib_fails_phase_iii_trial_1376448/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8075278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

Metric

Rilzabrutinib (PEGASUS)

Rituximab (Ritux 3)

Primary Endpoint

Complete remission (CR) from
week 29 to week 37 with
minimal CS dose (<10
mg/day).[2][3]

Complete remission off-
therapy at month 24.[10]

Primary Endpoint Result

Not met (24% vs. 18% for
placebo, p=0.45).[3][9]

90% in the rituximab + short-
term prednisone group vs.
28% in the prednisone alone

group.[10]

Long-term Remission

Not established.

A follow-up study of Ritux 3
showed that 93% of patients in
the rituximab group achieved
complete remission without
corticosteroids at any time
during a median follow-up of
87.3 months.[11]

Experimental Protocols
Rilzabrutinib Clinical Trial Workflow (LUNA 3 &

PEGASUS)
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Generalized workflow for the LUNA 3 and PEGASUS trials.

LUNA 3 (ITP) Study Protocol: This was a Phase 3, multicenter, randomized, double-blind,
placebo-controlled study.[4] Adult and adolescent patients with persistent or chronic ITP were
randomized 2:1 to receive oral rilzabrutinib 400 mg twice daily or placebo for a 24-week
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double-blind period.[4] This was followed by an open-label extension where all patients could
receive rilzabrutinib.[4] The primary endpoint was durable platelet response.[4][5]

PEGASUS (Pemphigus) Study Protocol: This was a Phase 3, global, randomized, double-blind,
placebo-controlled trial.[2][9] Approximately 131 adult patients with moderate to severe
pemphigus were randomized to receive rilzabrutinib or placebo, in addition to a tapering dose
of corticosteroids.[2] The primary efficacy endpoint was durable complete remission at 37
weeks.[2]

BELIEVE (Pemphigus) Study Protocol: This was a Phase 2, multicenter, open-label, single-arm
study.[8] It enrolled 27 adult patients with moderate to severe pemphigus vulgaris who received
rilzabrutinib 400-600 mg twice daily for 12 weeks, with a 12-week follow-up period.[8] Patients
could receive a low dose of corticosteroids.[8] The primary endpoint was the proportion of
patients achieving control of disease activity within 4 weeks.[8]

Fostamatinib (FIT-1 & FIT-2) Study Protocol: These were two identical Phase 3, multicenter,
randomized, double-blind, placebo-controlled trials.[7] A total of 150 patients with persistent or
chronic ITP were randomized 2:1 to receive fostamatinib or placebo for 24 weeks.[7] The
primary endpoint was a stable platelet response.[7]

Rituximab (Ritux 3) Study Protocol: This was a prospective, multicenter, parallel-group, open-
label, randomized trial.[10] Patients with newly diagnosed pemphigus were randomized to
receive either rituximab plus a short-term tapering course of prednisone or prednisone alone
with a longer tapering schedule.[10] The primary endpoint was complete remission off-therapy
at month 24.[10]

Conclusion

The available data on rilzabrutinib demonstrates a reproducible and robust efficacy signal in
the treatment of Immune Thrombocytopenia, with consistent positive results from Phase 2 to
the pivotal Phase 3 LUNA 3 trial. This positions rilzabrutinib as a promising therapeutic option
for this indication.

In contrast, the efficacy of rilzabrutinib in pemphigus is less clear. While the initial Phase 2
BELIEVE study showed encouraging results, the larger Phase 3 PEGASUS trial did not meet
its primary endpoint. This lack of consistency between the Phase 2 and Phase 3 studies

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.sanofi.com/en/media-room/press-releases/2024/2024-04-23-05-00-00-2867327
https://www.benchchem.com/product/b8075278?utm_src=pdf-body
https://www.sanofi.com/en/media-room/press-releases/2024/2024-04-23-05-00-00-2867327
https://www.sanofi.com/en/media-room/press-releases/2024/2024-04-23-05-00-00-2867327
https://www.clinicaltrialsarena.com/news/sanofis-rilzabrutinib-meets-endpoint/
https://www.sanofi.com/en/media-room/press-releases/2021/2021-09-09-05-00-00-2293920
https://pharmatimes.com/news/sanofis_oral_btk_inhibitor_rilzabrutinib_fails_phase_iii_trial_1376448/
https://www.benchchem.com/product/b8075278?utm_src=pdf-body
https://www.sanofi.com/en/media-room/press-releases/2021/2021-09-09-05-00-00-2293920
https://www.sanofi.com/en/media-room/press-releases/2021/2021-09-09-05-00-00-2293920
https://m.youtube.com/watch?v=QauKWR-QlC8
https://www.benchchem.com/product/b8075278?utm_src=pdf-body
https://m.youtube.com/watch?v=QauKWR-QlC8
https://m.youtube.com/watch?v=QauKWR-QlC8
https://m.youtube.com/watch?v=QauKWR-QlC8
https://www.tandfonline.com/doi/full/10.2217/imt-2020-0215
https://www.tandfonline.com/doi/full/10.2217/imt-2020-0215
https://www.tandfonline.com/doi/full/10.2217/imt-2020-0215
https://www.rituxan-hcp.com/pv/efficacy/data.html
https://www.rituxan-hcp.com/pv/efficacy/data.html
https://www.rituxan-hcp.com/pv/efficacy/data.html
https://www.benchchem.com/product/b8075278?utm_src=pdf-body
https://www.benchchem.com/product/b8075278?utm_src=pdf-body
https://www.benchchem.com/product/b8075278?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8075278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

highlights the challenges in translating early clinical signals into confirmed efficacy in larger,
more definitive trials. Further analysis of the PEGASUS trial data and potentially new studies
will be necessary to fully understand the therapeutic potential of rilzabrutinib in pemphigus.

This comparative guide underscores the importance of rigorous, multi-phase clinical trial
programs in establishing the true efficacy and reproducibility of findings for novel therapeutics.
For researchers and drug development professionals, these findings provide valuable insights
into the clinical profile of rilzabrutinib and its standing relative to other treatment options.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8075278#reproducibility-of-rilzabrutinib-efficacy-
studies-across-different-labs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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